L662,025

PAF receptor pharmacology platelet aggregation reversible antagonism

L662,025 (CAS 122328-38-5) is a synthetic azido tetrahydrofuran derivative and a unique photolabile PAF receptor antagonist. Unlike standard reversible antagonists (e.g., WEB 2086), UV irradiation converts it from a reversible binder to an irreversible covalent modifier, enabling photoaffinity labeling, receptor turnover studies, and permanent knockout phenocopying. This dual-mode pharmacology is exclusive to L662,025, making it irreplaceable for protocols requiring covalent receptor characterization.

Molecular Formula C23H27N3O6
Molecular Weight 441.5 g/mol
CAS No. 122328-38-5
Cat. No. B1673833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL662,025
CAS122328-38-5
SynonymsL 662025;  L-662025;  L662025;  L662,025;  L 662,025;  L-662,025; 
Molecular FormulaC23H27N3O6
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OCC=C)N=[N+]=[N-])C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C23H27N3O6/c1-6-9-31-22-16(25-26-24)10-14(11-19(22)27-2)17-7-8-18(32-17)15-12-20(28-3)23(30-5)21(13-15)29-4/h6,10-13,17-18H,1,7-9H2,2-5H3/t17-,18-/m0/s1
InChIKeyYGLLDYAOJRHSEU-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L662,025: A Photoaffinity PAF Receptor Antagonist for Irreversible Target Identification and Mechanistic Studies


L662,025 (CAS 122328-38-5) is a synthetic azido tetrahydrofuran derivative classified as a platelet-activating factor (PAF) receptor antagonist [1]. Structurally, it features a photolabile azido group that, upon ultraviolet (UV) irradiation, converts the compound from a reversible competitive antagonist into an irreversible covalent modifier of the PAF receptor [1]. This dual-mode pharmacology—reversible binding without UV and irreversible photoinactivation with UV—is a defining characteristic that distinguishes L662,025 from conventional PAF receptor antagonists. It is specifically used as a molecular probe for PAF receptor characterization rather than a therapeutic agent [1].

Why Conventional PAF Antagonists Cannot Replace L662,025 in Photoaffinity Labeling and Receptor Inactivation Studies


Standard PAF receptor antagonists, such as WEB 2086, CV-3988, and BN 52021, exert only reversible, competitive inhibition at the ligand-binding site and cannot permanently inactivate the receptor [1]. Consequently, these agents are unsuitable for experiments requiring durable receptor blockade, covalent labeling for downstream biochemical analysis, or unambiguous identification of the PAF receptor protein. L662,025's unique capacity for photoinduced irreversible antagonism [2] enables experimental protocols—including photoaffinity labeling, determination of receptor turnover kinetics, and long-term functional silencing in cellular assays—that are unattainable with any reversibly acting analog. Substituting a generic, non-photolabile PAF antagonist for L662,025 would fundamentally compromise the experimental design and data interpretation in any study aiming to exploit covalent receptor modification [1].

Quantitative Differentiation of L662,025 from Comparator PAF Antagonists: A Head-to-Head Evidence Guide


Reversible Potency vs. CV-3988 in Human Platelet Aggregation

Without UV irradiation, L662,025 acts as a reversible competitive antagonist of PAF-induced human platelet aggregation. Its IC50 of 5.6 ± 0.3 μM [1] is approximately 5.6-fold less potent than CV-3988 in the same assay system (IC50 = 1.0 ± 0.1 μM) [2]. This quantitative comparison establishes L662,025's baseline reversible potency relative to a widely cited reference antagonist, providing a critical benchmark for experimental planning where reversible antagonism is the primary endpoint [1].

PAF receptor pharmacology platelet aggregation reversible antagonism

Irreversible Photoinactivation: Functional Silencing of PAF-Induced Aggregation

Photolysis of L662,025 in the presence of human platelet-rich plasma (PRP) produces an irreversible inhibition of PAF-induced platelet aggregation [1]. In contrast, CV-3988, WEB 2086, and BN 52021 lack the photolabile azido moiety required for covalent attachment and therefore cannot achieve irreversible receptor inactivation [2]. The irreversible effect is specific to the PAF pathway; L662,025 does not affect collagen- or ADP-induced platelet aggregation before or after photolysis [1].

photoaffinity labeling irreversible antagonism platelet activation

Receptor Binding Affinity Compared to CV-3988 and BN 52021

In [3H]-PAF radioligand binding assays using human platelet membranes, L662,025 exhibits an IC50 of 1.0 ± 0.25 μM for displacement of 1 nM [3H]-PAF [1]. This binding affinity is markedly weaker than that of CV-3988, which has an IC50 of 0.16 μM (160 nM) for [3H]-PAF binding to human platelets [2], and BN 52021, which has a reported IC50 of approximately 2.2 μM [3]. The lower binding affinity of L662,025 is consistent with its design as a photoaffinity probe, where reversible affinity is intentionally sacrificed to accommodate the photoreactive azido group [1].

PAF receptor binding radioligand displacement receptor pharmacology

Selectivity Profile: Absence of Activity Against Collagen and ADP Pathways

L662,025 demonstrates functional selectivity for the PAF receptor pathway. In human platelet assays, L662,025 (both before and after photolysis) does not affect aggregation induced by collagen or ADP [1]. This selectivity contrasts with CV-3988, which, in washed human platelets, inhibits aggregation induced by ADP (IC50 = 10.2 ± 2.3 μM) and arachidonic acid (IC50 = 2.2 ± 0.1 μM) in addition to PAF [2]. The narrow pathway specificity of L662,025 reduces the risk of confounding off-target effects in experimental systems where PAF receptor function is the exclusive variable of interest [1].

PAF receptor selectivity platelet activation pathways off-target activity

Mechanism of Action: Reversible Competitive Antagonism Prior to Photoactivation

Prior to UV irradiation, L662,025 functions as a reversible competitive PAF receptor antagonist [1]. This is supported by its ability to shift the PAF concentration-response curve rightward without depressing the maximal response, consistent with surmountable antagonism [1]. While Schild analysis parameters (pA2 value) were not reported in the primary characterization study [1], the competitive nature of the antagonism is qualitatively established. In contrast, some PAF antagonists like alprazolam and SRI 63119 exhibit non-competitive or mixed antagonism [2], which complicates data interpretation in functional assays.

competitive antagonism receptor binding kinetics Schild analysis

Definitive Research Applications of L662,025 Driven by Quantitative Evidence of Irreversible PAF Receptor Inactivation


Photoaffinity Labeling for PAF Receptor Identification and Purification

The defining feature of L662,025 is its ability to covalently attach to the PAF receptor upon UV irradiation [1]. This enables photoaffinity labeling experiments where the receptor can be tagged with a radioactive, fluorescent, or biotinylated derivative of L662,025, followed by SDS-PAGE, autoradiography, or streptavidin pull-down for identification and purification. No other commercially available PAF antagonist possesses this photoreactive azido functionality, making L662,025 irreplaceable for this application [1].

Long-Term Functional Silencing of PAF Receptor Signaling in Cellular Assays

Because photolysis of L662,025 produces irreversible inhibition of PAF-induced platelet aggregation [1], it can be used to create a persistent PAF receptor knockout phenotype in isolated cells or tissues after a brief exposure and washout. This is particularly valuable for studying the long-term consequences of PAF receptor blockade (e.g., gene expression changes, cell differentiation) without the confounding effects of continuous drug presence or the reversibility inherent to WEB 2086, CV-3988, or BN 52021 [2].

Determination of PAF Receptor Turnover Kinetics

The irreversible covalent modification of the PAF receptor by photolyzed L662,025 [1] provides a tool for measuring receptor synthesis and degradation rates. By irreversibly inactivating the existing receptor pool with L662,025 and then monitoring the time-dependent recovery of PAF responsiveness, researchers can calculate the receptor half-life and turnover rate. This type of experiment is impossible with reversible antagonists, which dissociate from the receptor upon washout [1].

Validation of PAF Receptor Knockdown/Knockout Models

L662,025 serves as an orthogonal chemical validation tool for genetic PAF receptor knockout or siRNA knockdown studies. Complete and irreversible pharmacological inactivation with L662,025 [1] should phenocopy the genetic ablation of the receptor. Discrepancies between the chemical and genetic approaches can reveal compensatory mechanisms or off-target effects of the genetic manipulation, providing a critical control that cannot be achieved with reversible antagonists [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for L662,025

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.